molecular formula C11H9F2N3O2 B10902427 3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole

3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B10902427
M. Wt: 253.20 g/mol
InChI Key: BGNICNLEWAAOFG-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl, methyl, and nitrophenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the methyl and nitrophenyl groups.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction of Nitro Group: Formation of 3-(Difluoromethyl)-4-methyl-1-(4-aminophenyl)-1H-pyrazole.

    Substitution Reactions: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitrophenyl group can participate in electron transfer reactions, potentially leading to the generation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H9F2N3O2

Molecular Weight

253.20 g/mol

IUPAC Name

3-(difluoromethyl)-4-methyl-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C11H9F2N3O2/c1-7-6-15(14-10(7)11(12)13)8-2-4-9(5-3-8)16(17)18/h2-6,11H,1H3

InChI Key

BGNICNLEWAAOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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